molecular formula C13H16F2N2O B15114794 1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxamide

1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxamide

Cat. No.: B15114794
M. Wt: 254.28 g/mol
InChI Key: BEVBYGIWWTVMOT-UHFFFAOYSA-N
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Description

1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of the difluorophenyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxamide typically involves the reaction of 2,5-difluorobenzyl chloride with piperidine-4-carboxamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The difluorophenyl group enhances its binding affinity, allowing it to modulate biological pathways effectively. The compound may act as an agonist or antagonist, depending on the target and the context of its use.

Comparison with Similar Compounds

  • N-[(3,5-Difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
  • 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives

Comparison: 1-[(2,5-Difluorophenyl)methyl]piperidine-4-carboxamide stands out due to its unique difluorophenyl group, which imparts enhanced stability and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Properties

Molecular Formula

C13H16F2N2O

Molecular Weight

254.28 g/mol

IUPAC Name

1-[(2,5-difluorophenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C13H16F2N2O/c14-11-1-2-12(15)10(7-11)8-17-5-3-9(4-6-17)13(16)18/h1-2,7,9H,3-6,8H2,(H2,16,18)

InChI Key

BEVBYGIWWTVMOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=C(C=CC(=C2)F)F

Origin of Product

United States

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